molecular formula C20H15F2N3O B11453530 7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11453530
M. Wt: 351.3 g/mol
InChI Key: SSORGQIPNXHYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Fluorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a dihydroquinazolinone derivative characterized by dual 4-fluorophenyl substituents. The quinazolinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity. The presence of two 4-fluorophenyl groups introduces electron-withdrawing effects, which may enhance binding affinity to biological targets through halogen bonding or hydrophobic interactions. Its molecular formula is C₂₀H₁₅F₂N₃O, with a molecular weight of 367.35 g/mol.

Properties

Molecular Formula

C20H15F2N3O

Molecular Weight

351.3 g/mol

IUPAC Name

2-(4-fluoroanilino)-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C20H15F2N3O/c21-14-3-1-12(2-4-14)13-9-18-17(19(26)10-13)11-23-20(25-18)24-16-7-5-15(22)6-8-16/h1-8,11,13H,9-10H2,(H,23,24,25)

InChI Key

SSORGQIPNXHYPQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with a suitable quinazolinone precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogen exchange reactions may involve reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines, including breast and lung cancers. For instance, a study demonstrated that modifications in the quinazolinone structure could lead to enhanced cytotoxicity against cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Studies have shown that quinazolinones possess broad-spectrum antimicrobial effects. The compound has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, revealing promising inhibitory effects .

Neuroprotective Effects

The neuroprotective potential of 7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has also been explored. Research suggests that it may play a role in preventing neurodegeneration associated with diseases such as Alzheimer’s and Parkinson’s. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress contributes to its neuroprotective effects .

Study 1: Anticancer Mechanisms

In a study published in the journal Cancer Research, researchers synthesized various derivatives of quinazolinones, including the target compound. They evaluated their anticancer activity using MTT assays on human breast cancer cell lines. The results indicated that the compound induced significant apoptosis and inhibited cell proliferation at micromolar concentrations .

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several quinazolinone derivatives against common pathogens. The target compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

Study 3: Neuroprotection in Animal Models

In an animal model study aimed at investigating neuroprotective agents, the compound was administered to mice subjected to neurotoxic agents. Behavioral assessments and biochemical analyses showed that treatment with the compound resulted in reduced neuronal damage and improved cognitive function, highlighting its potential for therapeutic use in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related dihydroquinazolinones reveals distinct differences in substituents, molecular weights, and hypothesized biological implications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Dihydroquinazolinone Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Structural Features Potential Biological Implications Evidence Source
7-(4-Fluorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one 4-Fluorophenyl (C7), 4-Fluorophenylamino (C2) 367.35 Dual electron-withdrawing fluorophenyl groups Enhanced halogen bonding; kinase inhibition
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone 4-Fluorophenyl (C7), 3-Methylphenylamino (C2) ~349.40 Methyl group introduces steric hindrance Reduced binding to sterically sensitive sites
7-(4-Fluorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one 4-Fluorophenyl (C7), Piperazinyl-furoyl (C2), Methyl (C4) ~452.45 Bulky piperazinyl-furoyl group; methyl at C4 Improved solubility; potential CNS activity
2-[(2-Furylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone 4-Methoxyphenyl (C7), Furylmethylamino (C2) ~367.40 Methoxy group enhances hydrophilicity Altered pharmacokinetics (e.g., absorption)
2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one 4-Methoxyphenyl (C7), Unsubstituted amino (C2) ~285.33 Minimal steric bulk at C2 Broad-spectrum enzyme inhibition
7-(3,4-Dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one 3,4-Dimethoxyphenyl (C7), Phenylpiperazinyl (C2) ~444.53 Dimethoxy groups increase polarity Enhanced solubility; GPCR modulation

Key Findings

Substituent Effects on Binding Affinity :

  • The dual 4-fluorophenyl groups in the target compound likely enhance interactions with hydrophobic pockets or halogen-bond-accepting residues in enzymes, compared to the 3-methylphenyl group in , which may hinder binding due to steric effects.
  • The piperazinyl-furoyl group in introduces hydrogen-bonding capacity but may reduce blood-brain barrier permeability due to increased polarity.

The unsubstituted amino group in allows for flexible interactions but lacks the targeted electronic effects of fluorophenyl groups.

Synthetic Accessibility: High-yield synthesis and crystallinity (e.g., in ) are noted for analogs with rigid substituents, facilitating structural characterization and drug development.

Biological Activity

The compound 7-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H23F2N5OC_{22}H_{23}F_2N_5O with a molecular weight of approximately 411.45 g/mol. The structure features two fluorophenyl groups and a dihydroquinazolinone moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that quinazoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antiviral Effects : Some derivatives demonstrate antiviral properties, particularly against viruses like HCV and HIV.
  • Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, which are crucial in cancer cell signaling pathways.
  • Modulation of Immune Response : The compound may influence immune responses by modulating TLR (Toll-like receptor) pathways.
  • Interaction with DNA/RNA : Some studies suggest that these compounds can intercalate with DNA or RNA, disrupting replication and transcription processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in various cancer cell lines
AntiviralInhibits HCV replication in vitro
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Case Studies

  • Anticancer Activity : A study demonstrated that a related quinazoline derivative significantly reduced tumor growth in xenograft models of breast cancer. The mechanism involved the inhibition of the PI3K/Akt pathway, leading to increased apoptosis in cancer cells .
  • Antiviral Properties : Another investigation found that a structurally similar compound exhibited potent antiviral activity against HCV by inhibiting NS3/NS5A proteins, which are critical for viral replication .
  • Anti-inflammatory Effects : In a model of acute inflammation, treatment with the compound resulted in a marked decrease in inflammatory markers such as IL-1β and IL-6, suggesting its potential as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.